calcium;(Z)-octadec-9-enoate

Description

Historical Perspectives on Calcium Soap Chemistry in Industrial and Scientific Contexts

The use of calcium compounds dates back thousands of years, with materials like quicklime (B73336) (calcium oxide) being utilized in ancient construction. ebsco.com The broader class of materials known as calcium soaps, which includes calcium oleate (B1233923), has a long history in various industrial applications. Historically, these soaps have been integral components in the formulation of lubricating greases, acting as thickening agents. chemicalbook.comdrugfuture.com They have also been employed as waterproofing agents for materials like concrete. drugfuture.com The study of calcium soaps has evolved from these practical, large-scale applications to more refined scientific investigations. Early research focused on the fundamental preparation and basic properties of these compounds. For instance, historical preparation methods involved the reaction of a soluble oleate salt with a calcium salt in an aqueous solution. The development of analytical techniques over time has allowed for a deeper understanding of the structure and behavior of calcium soaps, paving the way for their use in more advanced applications.

Contemporary Significance of Calcium Oleate in Chemical Sciences and Engineering

In modern chemical science and engineering, calcium oleate's significance has expanded considerably. Its role as a surfactant and emulsifier is fundamental to many formulations. ontosight.aievitachem.com A significant area of contemporary research is its application in the synthesis of nanoparticles. nih.gov Calcium oleate serves as a precursor for producing calcium carbonate (CaCO₃) and calcium oxide (CaO) nanoparticles through processes like pyrolysis and calcination. nih.gov The controlled decomposition of calcium oleate allows for the formation of monodispersed nanoparticles with specific morphologies, which are crucial for applications in catalysis and as chemisorbents for toxic gases. nih.gov

Furthermore, in materials science, calcium oleate is investigated for its role in modifying the surface properties of other materials. For example, it can render calcium carbonate particles hydrophobic, which is advantageous in applications such as papermaking to reduce the negative impact of fillers on paper strength. researchgate.netacs.org The compound is also a key component in the development of environmentally friendly detergents and complex greases. acs.orgresearchgate.net In the field of polymer chemistry, it finds use as a thermal stabilizer, often in conjunction with other metal soaps like zinc stearate (B1226849). plaschina.com.cn The study of its interaction with other chemical species, such as its role in the activation of mineral surfaces in flotation processes, remains an active area of research. mdpi.com

Methodological Approaches for Investigating Calcium Oleate Systems

A variety of methodological approaches are employed to synthesize and characterize calcium oleate and its related systems.

Synthesis Methods: Several methods are utilized for the synthesis of calcium oleate, each with its own advantages and limitations.

Precipitation/Ion Exchange: This common laboratory-scale method involves the reaction of an alkali metal oleate (like sodium oleate) with a soluble calcium salt (like calcium chloride) in an aqueous medium. chembk.com

Direct Reaction/Reflux: This method involves the direct reaction of oleic acid with a calcium source, such as calcium hydroxide (B78521), often in a solvent like ethanol (B145695) under reflux conditions. evitachem.comnih.gov

Industrial Overbasing/Carbonation: For applications like detergents and greases, an "overbasing" technique is used. This involves reacting oleic acid with a mixture of calcium hydroxide and calcium oxide in the presence of promoters like methanol (B129727) and carbon dioxide. acs.orgacs.org

Table 1: Comparison of Calcium Oleate Synthesis Methods

| Synthesis Method | Typical Scale | Key Reagents | Common Application of Product |

|---|---|---|---|

| Precipitation/Ion Exchange | Laboratory/Pilot | Sodium Oleate, Calcium Chloride | Research, Specialty Chemicals |

| Direct Reaction/Reflux | Laboratory | Oleic Acid, Calcium Hydroxide, Ethanol | Nanoparticle Precursor Synthesis |

| Industrial Overbasing | Industrial | Oleic Acid, Calcium Hydroxide, Calcium Oxide, CO₂ | Detergents, Lubricating Greases |

Characterization Techniques: A suite of analytical techniques is used to investigate the structure, properties, and behavior of calcium oleate.

Spectroscopic Methods: Fourier Transform Infrared Spectroscopy (FTIR) is widely used to identify the characteristic functional groups and to confirm the coordination between the carboxylate groups of the oleate and the calcium ion. evitachem.comresearchgate.netresearchcommons.org

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of calcium oleate, which is particularly important for its use as a precursor for nanoparticles. nih.govresearchgate.net The decomposition temperature is noted to be above 140°C. drugfuture.comeuropa.eu

Microscopy: Scanning Electron Microscopy (SEM) is used to analyze the morphology and size of particles where calcium oleate is a component or precursor. nih.gov

Diffraction Techniques: X-ray Diffraction (XRD) helps in determining the crystalline structure of calcium oleate and the products derived from it, such as different polymorphs of calcium carbonate. nih.govresearchgate.netresearchcommons.org

Rheological Measurements: For applications in greases and other viscous systems, rheometers are used to characterize the flow and deformation properties. plaschina.com.cn

Table 2: Key Properties of Calcium Oleate

| Property | Value/Description | Source(s) |

|---|---|---|

| Molecular Formula | C₃₆H₆₆CaO₄ | chembk.comnih.govnih.gov |

| Molecular Weight | ~603.0 g/mol | nih.gov |

| Appearance | White to yellowish powder/solid | evitachem.comchemicalbook.com |

| Solubility | Insoluble in water; soluble in organic solvents like benzene (B151609) and chloroform. chemicalbook.comdrugfuture.com | evitachem.comchemicalbook.comdrugfuture.com |

| Decomposition Temperature | >140°C | drugfuture.comeuropa.eu |

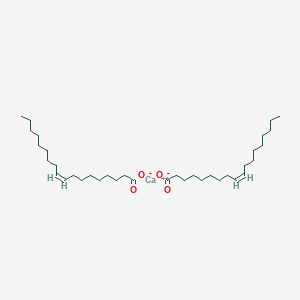

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZLQYAECBEUBH-CVBJKYQLSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-17-6 | |

| Record name | 9-Octadecenoic acid (9Z)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparations of Calcium Oleate

Conventional Synthesis Pathways and Process Optimization

Conventional methods for synthesizing calcium oleate (B1233923) are well-established, providing reliable pathways for its production. These methods are often optimized for yield, purity, and specific industrial requirements.

Reaction of Oleic Acid with Calcium Hydroxide (B78521) in Organic Media

A primary and widely utilized method for synthesizing calcium oleate involves the direct reaction of oleic acid with calcium hydroxide. evitachem.comresearchgate.net This reaction is typically carried out in an organic solvent, with ethanol (B145695) being a common choice. researchgate.net The process generally involves combining the reactants and refluxing the mixture for several hours to ensure the reaction goes to completion. evitachem.comnih.gov

The chemical equation for this reaction is: 2C₁₈H₃₄O₂ (Oleic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₁₈H₃₃O₂)₂ (Calcium Oleate) + 2H₂O

The resulting calcium oleate, a white or yellowish powder, is then filtered from the solution and washed, often with additional ethanol, to remove any unreacted oleic acid or other impurities. evitachem.com This synthesis route is favored for its efficiency, though challenges such as the use of potentially toxic solvents and the need for extended reaction times are considerations. The amphiphilic nature of the product, with its long hydrocarbon tail and carboxylate group, is a key characteristic derived from this process.

| Parameter | Value | Reference |

| Reactants | Oleic Acid, Calcium Hydroxide | evitachem.comresearchgate.net |

| Solvent | Ethanol | evitachem.com |

| Reaction Condition | Mild Reflux | nih.gov |

| Product Form | White/Yellowish Powder | evitachem.com |

Comparative Analysis of Reflux Synthesis and Industrial Carbonation Methods

When comparing laboratory-scale reflux synthesis with industrial production methods like carbonation, distinct differences in scale, product characteristics, and process complexity emerge.

The ethanol reflux method is praised for its ability to produce high-purity calcium oleate, making it highly suitable for research and applications where purity is paramount. However, it is generally a slower process and may leave residual solvent in the final product.

In contrast, industrial carbonation is designed for large-scale production and focuses on functionality, particularly achieving a high Total Base Number (TBN), which is a critical quality metric for applications like detergents. acs.org This method involves reacting a mixture of calcium hydroxide and calcium oxide with oleic acid in the presence of methanol (B129727) and carbon dioxide. The process is more complex, requiring careful optimization of parameters such as the molar ratio of reactants, methanol concentration, and carbonation temperature (typically 50–80°C). While this method yields a high volume of product, the purity may be lower than that achieved through reflux, and the process optimization is intricate.

| Method | Scale | Purity | Key Feature | Limitations |

| Ethanol Reflux | Laboratory | High | Simplicity, High Purity | Slow, Potential Solvent Residue |

| Industrial Carbonation | Industrial | Moderate | High TBN, Scalability | Complex Optimization |

Exploration of Ion Exchange Techniques for Calcium Oleate Formation

Ion exchange presents an alternative pathway for the synthesis of calcium oleate. This method typically involves the reaction of a soluble oleate salt, such as sodium oleate, with a soluble calcium salt, like calcium chloride. The exchange of ions leads to the precipitation of the less soluble calcium oleate.

The general reaction is: 2Na(C₁₈H₃₃O₂) (Sodium Oleate) + CaCl₂ (Calcium Chloride) → Ca(C₁₈H₃₃O₂)₂ (Calcium Oleate) + 2NaCl (Sodium Chloride)

A significant advantage of this technique is the avoidance of organic solvents. However, a major drawback is the necessity for extensive purification steps to remove the sodium chloride byproduct from the final product. While less documented in academic literature, ion exchange methods are described in industrial patents and can be used to produce various calcium-containing compounds. google.com This technique has also been explored in the context of doping hydroxyapatite (B223615) nanocrystals, where metal oleates are used in an organic solvent to exchange with calcium ions on the nanocrystal surface. rsc.org

Environmentally Conscious Synthesis Strategies

Growing environmental concerns have spurred the development of more sustainable methods for producing calcium oleate, focusing on renewable precursors and the valorization of industrial waste streams.

Utilization of Vegetable Oil-Derived Precursors for Sustainable Production

A significant advancement in green chemistry is the synthesis of calcium oleate using precursors derived from vegetable oils. acs.org Vegetable oils are a rich source of oleic acid, which is a primary component of triglycerides. evitachem.commdpi.com These oils offer a renewable and biodegradable alternative to petroleum-based raw materials. acs.org

The process often involves the extraction of oleic acid from vegetable oils, which is then used in the synthesis of calcium oleate. acs.org Research has demonstrated the successful synthesis of environmentally friendly calcium oleate detergents using this approach. acs.org The use of vegetable oil-based precursors aligns with the broader trend of developing sustainable materials and biopolymers for a variety of applications, from industrial products to biomedical materials. mdpi.comicevirtuallibrary.com

Recovery of Calcium Oleate from Industrial By-products (e.g., Reverse Osmosis Reject Brine)

A novel and environmentally beneficial approach involves the recovery of calcium oleate from industrial by-products, specifically the reject brine from reverse osmosis (RO) desalination plants. scholarsresearchlibrary.comresearchgate.net RO reject brine is a concentrated solution of salts, including calcium ions, and its discharge into the environment can be detrimental. scholarsresearchlibrary.comyasa.ltd

Research has shown that calcium can be effectively extracted from this brine by reacting it with oleic acid. scholarsresearchlibrary.comresearchgate.net In this process, oleic acid is added to the reject brine under mechanical agitation, causing the precipitation of calcium oleate as a scum. scholarsresearchlibrary.com The process is typically conducted at a pH of around 8.5, which can be maintained by adding sodium hydroxide. scholarsresearchlibrary.com The resulting calcium oleate can then be separated and purified. scholarsresearchlibrary.com This method not only provides a source for calcium oleate but also offers a cost-effective and environmentally friendly solution for managing the waste stream from desalination plants. scholarsresearchlibrary.comresearchgate.net

| Parameter | Value | Reference |

| Source of Calcium | Reverse Osmosis Reject Brine | scholarsresearchlibrary.comresearchgate.net |

| Reactant | Oleic Acid | scholarsresearchlibrary.comresearchgate.net |

| pH | ~8.5 | scholarsresearchlibrary.com |

| Agitation Speed | ~1000 rpm | scholarsresearchlibrary.com |

| Product Form | Wet Scum | scholarsresearchlibrary.com |

In-Situ Formation Mechanisms of Calcium Oleate in Multiphase Systems

The in-situ formation of calcium oleate—the synthesis of the compound directly within a multiphase system—is a critical process in various industrial and material science applications. This approach leverages the reaction between a source of oleic acid and a calcium-containing compound at the interface of different phases, such as in emulsions or within the porous network of cementitious materials. The resulting calcium oleate, formed at the point of action, modifies the interfacial properties of the system, leading to effects such as emulsification or hydrophobicity.

Nascent Soap Formation in Emulsion Systems

The "nascent soap" method describes the in-situ formation of an emulsifying agent as the emulsion itself is being prepared. basicmedicalkey.comuomustansiriyah.edu.iq In the context of calcium oleate, this process involves a chemical reaction between a fatty acid, specifically oleic acid, and an alkali, typically a saturated solution of calcium hydroxide (lime water). basicmedicalkey.comuomus.edu.iq This reaction is fundamental to creating stable water-in-oil (w/o) emulsions. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Calcium oleate is a salt of a divalent cation and a fatty acid, which gives it limited solubility in water and a predominantly lipophilic character. uomustansiriyah.edu.iqbasicmedicalkey.comclinicalgate.com Due to this property, it functions effectively as a w/o emulsifier, where the phase in which the emulsifier is more soluble becomes the continuous phase. The in-situ reaction occurs at the oil-water interface, where the oleic acid from the oil phase interacts with the calcium hydroxide from the aqueous phase. basicmedicalkey.combasicmedicalkey.com

Vegetable oils, particularly olive oil, are often used as the oil phase because they naturally contain a significant amount of free oleic acid required for the reaction. basicmedicalkey.com In cases where other vegetable oils with lower free fatty acid content are used, the oil phase may be fortified with additional oleic acid to ensure sufficient formation of the calcium oleate soap. basicmedicalkey.com The preparation method can be as straightforward as vigorously shaking equal volumes of the oil phase and lime water in a bottle. basicmedicalkey.comscribd.com Alternatively, a mortar and pestle can be used, which is a preferred method when solid particles like zinc oxide are included, as they can concentrate at the interface and enhance the stability of the emulsion. basicmedicalkey.com

| Component | Role in Nascent Soap Formation | Typical Source |

| Oleic Acid | Fatty acid reactant | Naturally present in vegetable oils (e.g., olive oil), or added as a supplement. basicmedicalkey.com |

| Calcium Hydroxide | Alkali reactant; source of calcium ions | Saturated aqueous solution (lime water). basicmedicalkey.comuomus.edu.iq |

| Oil Phase | Continuous phase in the final w/o emulsion; carrier for oleic acid. | Vegetable oils such as olive oil or linseed oil. uomustansiriyah.edu.iq |

| Aqueous Phase | Dispersed phase in the final w/o emulsion; carrier for calcium hydroxide. | Water. basicmedicalkey.com |

Interfacial Reaction Mechanisms in Cementitious Materials

In cementitious materials such as mortars and concrete, calcium oleate is formed in-situ to impart water-repellent properties. researchgate.netunav.edu The fundamental reaction involves long-chain fatty acids or their salts reacting with the calcium-rich compounds present in the cement matrix. csic.es The primary source of calcium is calcium hydroxide, a key product of cement hydration, but calcium carbonate from fillers can also participate in the reaction. researchgate.netscispace.com

When a water-repellent admixture like sodium oleate is introduced into a fresh mortar mix, the soluble oleate ions react with the calcium ions (Ca²⁺) available in the pore water. unav.edu This chemical interaction results in the precipitation of insoluble calcium oleate. unav.educsic.es This newly formed compound deposits on the surfaces of the capillary pores within the cement paste. csic.es

This process is an interfacial reaction mechanism. The precipitated calcium oleate forms a hydrophobic coating on the solid surfaces of the cement matrix and on fillers like limestone. researchgate.netcsic.es This coating lowers the surface energy and prevents water from wetting the porous structure. Additionally, the physical presence of the calcium oleate precipitate can block some of the smaller pores, further impeding water ingress. csic.es The formation of calcium oleate from the reaction between fatty acids in release agents and calcium hydroxide at the concrete-formwork interface is another example of this interfacial mechanism. scispace.comresearchgate.net Infrared spectroscopy and scanning electron microscopy have been used to confirm the formation of these insoluble calcium oleate coatings on the surfaces of materials within the cement matrix. researchgate.net

| Reactant/Component | Role in Interfacial Reaction | Product/Effect |

| Sodium Oleate | Water-repellent admixture; source of oleate ions. researchgate.net | Reacts with calcium ions to form calcium oleate. unav.edu |

| Calcium Hydroxide | Product of cement hydration; primary source of Ca²⁺ ions in the cement paste. csic.esscispace.com | Provides the calcium ions for the precipitation reaction. |

| Calcium Carbonate | Filler material in some mortars; secondary source of Ca²⁺ ions. researchgate.net | Can react with oleates to form calcium oleate coatings on its surface. researchgate.net |

| Resulting Compound | Function in Cementitious Material | Mechanism |

| Calcium Oleate | Hydrophobic agent. csic.es | Forms a water-repellent coating on capillary pore surfaces and can physically block pores. csic.es |

Mechanistic Investigations of Calcium Oleate Chemical Reactivity and Interfacial Dynamics

Fundamental Chemical Transformations of Calcium Oleate (B1233923)

Calcium oleate, with the chemical formula C₃₆H₆₆CaO₄, is a metal carboxylate that engages in several fundamental chemical transformations. evitachem.comchemicalbook.com These reactions are central to its role as a precursor in materials science and its behavior in various chemical environments.

The oleate ligand in calcium oleate contains a carbon-carbon double bond within its hydrocarbon chain, which is a primary site for oxidative reactions. A notable transformation is epoxidation, where the double bond is converted into an epoxide group, forming epoxidized calcium oleate. evitachem.com This modification is explored for applications such as thermal stabilization in polymers. evitachem.com

The complete decomposition of calcium oleate, particularly under thermal stress, yields simpler inorganic compounds and a mixture of organic byproducts. The primary solid-state products are calcium carbonate (CaCO₃) and, at higher temperatures, calcium oxide (CaO). nih.gov The decomposition of the oleate chains results in various gaseous and liquid hydrocarbon products. Under specific catalytic conditions, the decomposition of the oleic acid component can proceed via decarbonylation (releasing carbon monoxide) or decarboxylation (releasing carbon dioxide) pathways, yielding a complex mixture of alkanes, alkenes, and aromatic compounds. mdpi.com

As a calcium salt of a fatty acid, calcium oleate can potentially undergo substitution or metathesis reactions to form other metal oleates. This reactivity is characteristic of the broader class of metal carboxylates. evitachem.com While direct studies detailing substitution reactions starting from calcium oleate are not extensively documented in the provided research, the existence of a wide array of metal oleates—such as sodium oleate, potassium oleate, magnesium oleate, zinc oleate, and aluminum oleate—suggests that the oleate anion can be paired with various metal cations. evitachem.com These reactions would typically involve reacting calcium oleate with a salt of another metal in a suitable solvent system, leading to an exchange of the metal cation.

The thermal decomposition of calcium oleate is a key process for the synthesis of inorganic nanoparticles. evitachem.comnih.gov This process, often carried out via pyrolysis or calcination, uses calcium oleate as a precursor to produce well-defined nanostructures of calcium carbonate (CCNPs) and calcium oxide (CONPs). nih.gov The decomposition proceeds through several distinct stages, which can be monitored by thermogravimetric analysis (TGA). nih.gov

The process begins with the removal of physically adsorbed water at temperatures up to 150 °C. nih.gov This is followed by a second stage of weight loss between 150 °C and 350 °C, associated with the removal of functional groups from the oleate. nih.gov The primary decomposition of the oleate ligand occurs between 350 °C and 520 °C, leading to the formation of calcium carbonate nanoparticles. nih.gov A final weight loss stage is observed between 570 °C and 650 °C, corresponding to the decomposition of calcium carbonate into calcium oxide and carbon dioxide. nih.gov

Table 1. Thermal Decomposition Stages of Calcium Oleate

| Temperature Range | Process | Resulting Product |

|---|---|---|

| Up to 150 °C | Removal of adsorbed water | Anhydrous Calcium Oleate |

| 150 - 350 °C | Removal of oleate functional groups | Intermediate compounds |

| 350 - 520 °C | Decomposition of oleate ligand | Calcium Carbonate (CaCO₃) |

This data is synthesized from research findings on the thermal analysis of calcium oleate. nih.gov

The specific nanoparticle product is highly dependent on the final calcination temperature. By carefully controlling the temperature, either calcite-type calcium carbonate nanoparticles or calcium oxide nanoparticles can be selectively synthesized. nih.gov

Table 2. Nanoparticle Formation from Calcium Oleate via Thermal Decomposition

| Calcination Temperature | Primary Nanoparticle Product |

|---|---|

| < 550 °C | Calcite-type Calcium Carbonate (CCNPs) |

This data is based on studies investigating the effect of calcination temperature on the final product. nih.gov

Adsorption and Interfacial Phenomena

The amphiphilic nature of the oleate ligand dictates the significant interfacial activity of calcium oleate and its precursors. This is particularly relevant in mineral processing, where the adsorption of oleates onto mineral surfaces is a critical step.

The adsorption of oleate ions onto the surfaces of calcium-containing minerals like calcite (CaCO₃) and fluorite (CaF₂) is a well-studied phenomenon. The process is driven by a strong chemical interaction between the oleate collector and the mineral surface. atlantis-press.com Flotation tests and zeta potential measurements confirm that oleate ions from reagents like sodium oleate or oleic acid chemically adsorb onto both fluorite and calcite. atlantis-press.com The interaction is generally stronger with fluorite surfaces compared to calcite. atlantis-press.comnmlindia.org The adsorption on calcite has been shown to be dependent on factors such as pH and temperature, with increased adsorption observed at lower pH values. sdiarticle1.injournalirjpac.com

The primary mechanism for oleate adsorption on both calcite and fluorite is chemisorption. atlantis-press.comnmlindia.org This involves a direct chemical reaction between the carboxylate head of the oleate ion and the calcium cations (Ca²⁺) present on the mineral surface. atlantis-press.com This interaction results in the in-situ formation of calcium oleate at the solid-liquid interface, rendering the mineral surface hydrophobic. atlantis-press.com

Studies combining adsorption isotherms and electrokinetic measurements reveal that the adsorption process is concentration-dependent. nmlindia.org

At lower concentrations , a monolayer of oleate ions initially forms on the mineral surface through chemisorption. nmlindia.org

As concentration increases , a second layer can form through the physical adsorption of hydrocarbon chains, driven by van der Waals forces. nmlindia.org

At higher concentrations , the precipitation of bulk calcium oleate on the surface can occur. nmlindia.org

Atomic force microscopy (AFM) has visualized this process on fluorite, showing that even at low concentrations, bilayer structures can form, suggesting that hydrocarbon chain interactions occur before the surface is fully covered by a monolayer. nmlindia.org At concentrations above 10⁻⁴ M, multi-layer adsorption of oleate is observed. nmlindia.org The significant shift in the isoelectric point of both fluorite and calcite in the presence of oleic acid further confirms the specific chemical interaction between the surface calcium and the oleate ions. nmlindia.org

Table 3. Comparison of Oleate Adsorption Characteristics on Calcite and Fluorite

| Feature | Calcite (CaCO₃) | Fluorite (CaF₂) |

|---|---|---|

| Primary Mechanism | Chemisorption | Chemisorption |

| Interacting Species | Oleate ions and surface Ca²⁺ | Oleate ions and surface Ca²⁺ |

| Adsorption Strength | Strong | Stronger than on calcite |

| Resulting Surface Species | Calcium Oleate | Calcium Oleate |

| Concentration Effect | Monolayer followed by precipitation | Monolayer, bilayer, and multilayer formation |

This table summarizes findings from comparative studies on oleate adsorption on calcium minerals. atlantis-press.comnmlindia.org

Mechanisms of Oleate Adsorption on Mineral Surfaces (e.g., Calcite, Fluorite)

Formation of Monolayers and Bilayers at Solid-Liquid Interfaces

The formation of organized molecular structures, such as monolayers and bilayers of calcium oleate at solid-liquid interfaces, is a critical aspect of its interfacial activity. Research has shown that on mineral surfaces like fluorite, oleate ions can form well-organized monolayers with a rigid aliphatic chain conformation, particularly in dilute solutions. At higher concentrations of oleate, the adsorption can lead to the formation of approximately a two-monolayer coverage. researchgate.net However, this can be followed by a decrease to a sub-monolayer level as calcium oleate microcrystals and mixed calcium–sodium oleate micelles form in the bulk solution. researchgate.net

The nature of the adsorbed layer is also influenced by the ionic environment. In the presence of high ionic strength, such as a significant concentration of calcium ions, the adsorption of oleate on surfaces like apatite occurs through the formation of clusters of calcium dioleate. researchgate.net These clusters create a heterogeneous and rough surface. researchgate.net The interaction of sodium oleate with limestone fillers in cement-based mortars also leads to the formation of insoluble calcium oleate coatings on the surface of the fillers. researchgate.net This process stabilizes the surfactant and imparts hydrophobicity.

Studies on calcium stearate (B1226849), a related calcium soap, have shown the formation of crystalline bilayers on kapok fibers, as indicated by X-ray diffraction patterns. nih.gov While not directly about calcium oleate, this suggests a similar self-assembly behavior for calcium soaps at interfaces. The table below summarizes the observed structures of calcium oleate at various solid-liquid interfaces.

| Solid Substrate | Calcium Oleate Structure | Influencing Factors | Reference |

| Fluorite | Monolayer/Bilayer | Oleate concentration | researchgate.net |

| Apatite | Clusters of calcium dioleate | High ionic strength (Ca²⁺) | researchgate.net |

| Limestone (Calcite) | Insoluble coatings | Reaction with sodium oleate | researchgate.net |

Influence of pH and Ionic Environment on Adsorption Kinetics

The adsorption kinetics of oleate, and consequently the formation of calcium oleate at interfaces, are significantly influenced by the pH and the ionic composition of the aqueous environment. The slurry pH has a profound impact on the solution chemistry of oleate and the surface chemistry of minerals. researchgate.net The state of oleate in solution changes from its ionic form under alkaline conditions to oleic acid (often precipitated) as the pH decreases. columbia.edu

The presence of calcium ions in the solution is a critical factor. These ions can react with oleate anions to form calcium oleate colloids in the bulk solution, which then migrate and adsorb onto mineral surfaces. xml-journal.net This process is particularly relevant in the flotation of calcium-containing minerals. xml-journal.net The concentration of calcium ions and the pH are crucial in determining both the form and the quantity of the adsorbed species. researchgate.net For instance, the adsorption of sodium oleate on calcium carbonate is dependent on both the concentration of the oleate and the pH value. researchgate.net

Molecular dynamics simulations have provided insights into the specific interactions of calcium ions with anionic surfactant monolayers. These studies show that divalent cations like Ca²⁺ can screen the electrostatic repulsion between the surfactant headgroups, leading to a more compact interfacial film. researchgate.net Calcium ions have a strong affinity for the headgroups and can displace sodium ions from the interface. uni-sofia.bgnih.gov This strong interaction is due to a specific attraction that involves the partial dehydration of both the calcium ion and the surfactant headgroup, allowing for direct coupling and the formation of surface clusters. uni-sofia.bg The kinetics of adsorption can be rapid, with studies on the adsorption of calcium ions onto kaolinite (B1170537) showing that equilibrium can be reached within an hour, with the initial phase being very rapid due to the availability of active sites. mdpi.com

The table below summarizes the key factors influencing the adsorption kinetics of calcium oleate.

| Factor | Influence on Adsorption Kinetics | Mechanism | Reference |

| pH | Controls the chemical state of oleate (ionic vs. acid) and mineral surface charge. | Affects electrostatic interactions and the availability of oleate ions for reaction. | researchgate.netcolumbia.edu |

| Calcium Ion Concentration | Promotes the formation of calcium oleate colloids in solution, which then adsorb. | Shifts the adsorption mechanism from direct oleate adsorption to colloid deposition. | researchgate.netxml-journal.net |

| Ionic Strength | Affects the electrical double layer and can enhance surface pressure. | Screens electrostatic repulsion between surfactant headgroups, leading to denser packing. | columbia.eduresearchgate.net |

Role in Foam Stability and Defoaming Processes

Calcium oleate plays a significant role in both the destabilization and, under certain conditions, the stabilization of foams. Its effect is complex and depends on the specific chemical environment and the presence of other surface-active species.

Incorporation into Surfactant Monolayers and Disjoining Pressure Reduction

One of the primary mechanisms by which calcium oleate acts as a defoamer is by incorporating into the surfactant monolayers at the air-water interface of foam films. nih.govresearchgate.netresearchgate.net The presence of oleate and calcium ions within the monolayer is believed to decrease the maximum of the disjoining pressure curve. nih.govresearchgate.netresearchgate.net The disjoining pressure is the net force per unit area arising from the interactions between the two surfaces of a thin liquid film, and a reduction in its maximum value leads to less stable thin films. nih.govresearchgate.netresearchgate.netyoutube.com This destabilization facilitates the thinning and eventual rupture of the foam lamellae.

The concept of disjoining pressure is fundamental to understanding foam stability. It is composed of several components, including electrostatic repulsion, van der Waals attraction, and steric forces. By altering the composition and structure of the surfactant monolayer, calcium oleate modifies these forces, leading to a reduction in the film's stability.

Particle Bridging Phenomena in Foams

Another important defoaming mechanism involving calcium oleate is the bridging of foam films by solid calcium oleate particles. nih.govresearchgate.netresearchgate.net This phenomenon is particularly effective in freshly prepared solutions where precipitation of calcium oleate is actively occurring. nih.govresearchgate.net These solid particles can span the thin liquid film of the foam, creating a "bridge" that disrupts the film's integrity and leads to its rupture. nih.gov The combination of oil and solid calcium soap particles can produce a synergistic defoaming effect by facilitating this bridging instability of foam films or Plateau borders. nih.gov

Interestingly, foams that are generated after the precipitation of calcium oleate is nearly complete tend to be more stable, even with higher solution turbidity. nih.govresearchgate.net This suggests that the dynamic process of precipitation is key to the particle bridging defoaming mechanism.

The following table outlines the dual defoaming mechanisms of calcium oleate.

| Mechanism | Description | Key Factors | Reference |

| Disjoining Pressure Reduction | Incorporation of calcium and oleate ions into the surfactant monolayer reduces the repulsive forces between the film surfaces. | Presence of soluble oleate and calcium ions, interaction with primary surfactant. | nih.govresearchgate.netresearchgate.net |

| Particle Bridging | Solid calcium oleate particles span the foam lamellae, causing mechanical instability and rupture. | Active precipitation of calcium oleate, particle size and hydrophobicity. | nih.govresearchgate.netresearchgate.netnih.gov |

Interactions with Polymeric and Colloidal Systems

Calcium oleate's interactions with polymeric and colloidal systems are crucial in various industrial applications, from polymer processing to mineral flotation.

Polymer-Surfactant Complex Formation and Adsorption Enhancement

Calcium oleate, or more broadly, the interaction between calcium ions and oleate surfactants, can significantly influence the behavior of polymers in solution and at interfaces. The modification of nanoparticles, such as silica (B1680970) (SiO₂), with sodium oleate is performed to enhance the adsorption and dispersion of these nanomaterials within a polymer matrix, like partially hydrolyzed polyacrylamide (HPAM). nih.govacs.org The oleate on the nanoparticle surface promotes a strong interaction between the polymer and the surfactant-coated particle, despite both often carrying negative charges. nih.govacs.org This enhanced interaction can lead to a higher adsorption capacity of the polymer onto the nanoparticles as the surfactant loading increases. nih.govacs.org

The table below details the interactions of calcium oleate with polymeric and colloidal systems.

| System | Interaction | Outcome | Reference |

| Polymer (HPAM) and Silica Nanoparticles | Sodium oleate modification of nanoparticles enhances polymer adsorption. | Improved dispersion of nanoparticles in the polymer solution. | nih.govacs.org |

| Polymer (Polypropylene) and Calcium Carbonate Nanoparticles | Oleic acid modification of nanoparticles improves interfacial adhesion. | Enhanced dispersion of fillers and improved mechanical properties of the composite. | researchgate.net |

Stabilization of Colloidal Suspensions through Steric Hindrance

Calcium oleate serves as an effective stabilizer for colloidal suspensions, primarily through the mechanism of steric hindrance. evitachem.com This process involves the adsorption of calcium oleate molecules onto the surface of colloidal particles. The long, hydrophobic hydrocarbon chains of the oleate anions extend into the surrounding medium, creating a protective layer. evitachem.comfiveable.me

This adsorbed layer provides a physical barrier that prevents the particles from approaching each other too closely, thereby inhibiting aggregation and coalescence. fiveable.meyale.edu When two particles coated with calcium oleate approach one another, the extended oleate chains begin to overlap and interpenetrate. This interaction leads to a localized increase in the concentration of the polymer chains in the region between the particles. The resulting osmotic pressure generates a repulsive force, pushing the particles apart. ethz.chresearchgate.net Furthermore, the compression of these chains restricts their conformational freedom, leading to a decrease in entropy, which is thermodynamically unfavorable and results in an effective repulsion. researchgate.net

The efficacy of calcium oleate in stabilizing these systems is dependent on several factors, including the degree of surface coverage and the thickness of the adsorbed layer. Sufficient coverage is necessary to prevent bare patches on the particle surfaces, which could otherwise lead to aggregation. fiveable.me This stabilization method is particularly advantageous as it is less sensitive to high ionic strength in the medium compared to electrostatic stabilization. ethz.ch

Table 1: Factors Influencing Steric Stabilization by Calcium Oleate

| Factor | Description of Impact on Stabilization |

|---|---|

| Surface Coverage | Higher polymer coverage generally improves stability. Incomplete coverage can leave bare patches, allowing particles to aggregate. fiveable.me |

| Layer Thickness | A thicker layer of oleate chains provides a more substantial steric barrier, enhancing the repulsive forces between particles. fiveable.me |

| Solvent Quality | The solvent must be a good solvent for the oleate chains to ensure they are extended and provide an effective barrier. |

| Particle Concentration | At very high particle concentrations, bridging flocculation can occur, where a single oleate chain may adsorb to multiple particles, causing aggregation. |

Solubilization and Precipitation Dynamics

Factors Governing Solubility and Precipitation in Aqueous Solutions

Calcium oleate is generally characterized by its low solubility in aqueous solutions, a property attributed to its hydrophobic nature. evitachem.com This insolubility is a key factor in its precipitation from solutions containing both calcium ions (Ca²⁺) and oleate anions. The formation of solid calcium oleate is a critical consideration in various industrial and biological systems.

Several factors influence the solubility and precipitation dynamics of calcium oleate in water:

Temperature: The solubility of calcium oleate in water shows a slight dependence on temperature. For instance, its solubility is reported as 0.04 g/100mL at 25°C and decreases slightly to 0.03 g/100mL at 50°C. chemicalbook.com

pH: The pH of the aqueous medium significantly affects the equilibrium between oleic acid and its oleate salt. In acidic conditions, the equilibrium shifts towards the protonated, less soluble oleic acid, while alkaline conditions favor the formation of the oleate anion, which can then precipitate with calcium ions. mdpi.com The precipitation of calcium soaps is markedly influenced by pH, which affects buffer intensity and the saturation index. poolhelp.com

Concentration of Reactants: The concentrations of both calcium and oleate ions directly govern the ion activity product. Precipitation occurs when this product exceeds the solubility product constant (Ksp) of calcium oleate. researchgate.net

Presence of Other Ions and Additives: The presence of other substances can inhibit or promote precipitation. For example, bile components have been shown to help maintain calcium in solution, while carbonate ions can lead to the competing precipitation of calcium carbonate. mdpi.comnih.gov Impurities such as magnesium ions or organic matter like citrates can also inhibit the crystallization process. poolhelp.com

Table 2: Solubility of Calcium Oleate in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water (25°C) | 0.04 g / 100 mL | chemicalbook.com |

| Water (50°C) | 0.03 g / 100 mL | chemicalbook.com |

| Ethanol (B145695) | Insoluble | chemicalbook.com |

| Ether | Insoluble | chemicalbook.com |

| Acetone | Insoluble | chemicalbook.com |

| Benzene (B151609) | Soluble | chemicalbook.com |

| Chloroform | Soluble | chemicalbook.com |

Implications of Calcium Oleate Formation on Bio-methane Potential in Anaerobic Digestion

In the context of anaerobic digestion (AD), particularly of lipid-rich substrates like fats, oils, and grease (FOG), the formation of calcium oleate has significant implications for biomethane potential. nih.gov The hydrolysis of FOG releases long-chain fatty acids (LCFAs), such as oleic acid. High concentrations of free LCFAs can be inhibitory to microbial communities, especially methanogenic archaea, thereby hindering methane (B114726) production. researchgate.netualberta.ca

The addition of calcium can mitigate this inhibition by precipitating the LCFAs as their corresponding calcium salts, such as calcium oleate. researchgate.net This process reduces the bioavailability of free LCFAs, lessening their toxic effect on the microorganisms. Research has shown that saponification of oleic acid with calcium can impact methane recovery. While the formation of calcium salts of saturated LCFAs (like palmitic acid) has been shown to significantly enhance methane yield, the effect of calcium oleate formation is more complex. researchgate.net

Table 3: Effect of Calcium Addition on Biomethane Production from FOG

| Calcium Addition (% w/v) | Impact on Biomethane Production | Key Microbial Community Shifts | Reference |

|---|---|---|---|

| 0.3% | Increased organic removal rate to 83% | Facilitated growth of Firmicutes | nih.gov |

| 0.5% | Maximum biomethane production (6-fold increase) | Increased population of Methanosaeta, Clostridium, Syntrophomonas, and Sedimentibacter | nih.gov |

| >0.5% | Decreased biomethane production | - | nih.gov |

Advanced Materials Science and Engineering Applications

Nanomaterial Synthesis and Functionalization

The use of calcium oleate (B1233923) is significant in the bottom-up fabrication of various calcium-based nanomaterials. It acts as a key starting material, influencing the size, shape, and distribution of the resulting nanoparticles through controlled decomposition and reaction pathways.

Precursor Role in Calcium Oxide Nanoparticle Fabrication

Calcium oleate has been identified as an effective solid-state precursor for the synthesis of calcium oxide (CaO) nanoparticles. nih.gov The fabrication process typically involves the calcination of the calcium oleate precursor in air. nih.govnih.gov The temperature of calcination is a critical parameter that directly influences the characteristics of the resulting CaO nanoparticles.

Research has demonstrated that monodisperse, spherical CaO nanoparticles can be obtained by calcining calcium oleate at a specific temperature of 650 °C, yielding an average particle size of approximately 40 nm. nih.gov Deviating from this optimal temperature has notable consequences. For instance, increasing the calcination temperature beyond 650 °C leads to an increase in the size of the CaO nanoparticles and a broader size distribution. nih.gov Another study found that well-dispersed, sphere-shaped CaO nanoparticles with diameters in the range of 60–80 nm were obtained at calcination temperatures between 600–650 °C. nih.gov The use of calcium oleate as a precursor is advantageous as it allows for better control over particle size and monodispersity compared to using other precursors like calcium hydroxide (B78521). nih.gov

Table 1: Effect of Calcination Temperature on CaO Nanoparticle Synthesis from Calcium Oleate

| Calcination Temperature (°C) | Resulting Nanoparticle | Average Size (nm) | Key Characteristics |

|---|---|---|---|

| 600-650 | Calcium Oxide (CaO) | 60-80 | Spherical, well-dispersed, narrow size distribution nih.gov |

| 650 | Calcium Oxide (CaO) | 40 | Monodisperse, spherical nih.gov |

Synthesis of Calcium Carbonate Nanoparticles with Controlled Morphology

Similar to the fabrication of CaO, calcium oleate also serves as a precursor for producing calcium carbonate (CaCO₃) nanoparticles. nih.govnih.gov The synthesis is achieved through the calcination of the calcium oleate precursor at temperatures lower than those required for CaO formation. nih.gov

Studies show that calcining calcium oleate in the temperature range of 400 °C to 550 °C results in the formation of CaCO₃ nanoparticles. nih.gov The mean size of these nanoparticles varies slightly with temperature but generally falls between 82 and 98 nm. nih.gov The resulting polymorph is typically the calcite phase of calcium carbonate. nih.gov While calcium oleate itself is used as a precursor, the oleate anion (often from sodium oleate) can also be employed as a surface modifier during the precipitation of calcium carbonate to control particle size and morphology, enhancing its dispersion and compatibility within polymer matrices. arxiv.orgresearchgate.net The use of oleate as a modifier has been shown to be more effective than other surfactants, like cetyltrimethylammonium bromide (CTAB), in controlling the size and surface properties of CaCO₃ particles. arxiv.org

Hydroxyapatite (B223615) Nanowire Production via Solvothermal and Hydrothermal Methods

Calcium oleate is a valuable precursor in the synthesis of hydroxyapatite (HAp), a bioceramic with a chemical composition similar to the mineral component of bone. nih.gov Specifically, it has been used to produce ultralong hydroxyapatite nanowires through solvothermal methods. researchgate.net

In a typical solvothermal synthesis, calcium oleate is used as the calcium source along with a phosphorus source like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in a solution of monohydroxy alcohols (e.g., ethanol (B145695), 1-propanol, 2-propanol). researchgate.net This method is capable of producing HAp nanowires with diameters of tens of nanometers and lengths extending from several hundred micrometers up to nearly a millimeter. researchgate.net Hydrothermal synthesis is another common wet-chemical technique for producing highly crystalline HAp powders, valued for its ability to control particle size and morphology at relatively low temperatures. nih.govsid.ir While direct use of calcium oleate in hydrothermal HAp synthesis is less commonly detailed, the principles of using a calcium precursor in a high-temperature, high-pressure aqueous environment are central to this method. nih.goviosrjournals.orgmdpi.com

Influence on Nanoparticle Size Control and Monodispersity

A key advantage of using calcium oleate as a precursor is its significant influence on achieving uniform nanoparticle size and a narrow size distribution (monodispersity). nih.gov The long hydrocarbon chains of the oleate molecules play a crucial role in this process. During the synthesis of CaO nanoparticles, the encapsulation of calcium by oleic acid in the precursor phase helps control the particle size during thermal decomposition. nih.gov

This control mechanism leads to the formation of monodispersed nanoparticles, which is a significant improvement compared to nanoparticles synthesized from precursors like calcium hydroxide that often result in agglomerated particles with a wide size distribution. nih.gov The thermal decomposition of calcium oleate allows for a more controlled release and conversion of calcium into its oxide or carbonate form, preventing uncontrolled growth and aggregation of the nanoparticles. nih.govnih.gov At an optimal calcination temperature of 650 °C, this controlled process yields monodisperse spherical CaO nanoparticles. nih.gov The oleate's function as a capping agent or stabilizer during the initial stages of particle formation is critical for preventing agglomeration through steric hindrance. evitachem.com

Polymer Stabilization and Modification

Beyond its role in nanoparticle synthesis, calcium oleate is utilized in polymer science as an additive to enhance the properties and durability of polymer-based materials.

Efficacy as a Stabilizing Agent in Polymer Composites

Calcium oleate functions as an effective stabilizing agent in various plastics and coatings. evitachem.com It is particularly noted for its role as a heat stabilizer in polyvinyl chloride (PVC) composites. In combination with zinc compounds, such as zinc oleate, it forms part of a synergistic system that improves the thermal stability of PVC. google.com The mechanism involves scavenging acidic byproducts like HCl that are released during the thermal degradation of PVC, thereby preventing autocatalytic decomposition of the polymer. An epoxidized form of calcium oleate has also been developed for use in composite heat stabilizers for PVC. google.com

Furthermore, the hydrophobic nature imparted by the oleate's long alkyl chains enhances the compatibility and dispersion of inorganic fillers, like calcium carbonate, within polymer matrices. researchgate.net This improved dispersion prevents the agglomeration of filler particles, which can otherwise act as stress concentration points and degrade the mechanical properties of the composite material.

Thermal Stabilization Mechanisms in Halogen-Containing Polymers (e.g., Polyvinyl Chloride)

Calcium;(Z)-octadec-9-enoate, a key component in calcium/zinc (Ca/Zn) stabilizer systems, plays a crucial role in protecting halogen-containing polymers like Polyvinyl Chloride (PVC) from thermal degradation during high-temperature processing. researchgate.netspecialchem.com PVC is inherently unstable at processing temperatures (typically 170–180 °C), readily undergoing dehydrochlorination, which releases hydrochloric acid (HCl). researchgate.net This released HCl acts as a catalyst, accelerating further degradation, leading to discoloration and a severe deterioration of the polymer's mechanical and physical properties. researchgate.netresearchgate.net

The primary stabilization mechanism of this compound involves two main actions. Firstly, it acts as an effective acid scavenger, neutralizing the HCl released during the initial stages of degradation. specialchem.comresearchgate.netarxiv.org This action prevents the autocatalytic "zipper" dehydrochlorination process. researchgate.net Secondly, it is understood that the metallic carboxylate can replace labile chlorine atoms (such as allylic or tertiary chlorines) in the PVC chain. researchgate.net This substitution forms more stable ester linkages, interrupting the formation of conjugated double bonds (polyenes) which are responsible for the undesirable color changes from yellow to black in degraded PVC. researchgate.netresearchgate.net

Synergistic Effects with Co-Stabilizers in Polymer Formulations

This compound is rarely used in isolation; its efficacy is dramatically enhanced when used in synergistic combination with co-stabilizers, most notably zinc carboxylates like zinc stearate (B1226849). nih.govgdchnv.comconicet.gov.ar This Ca/Zn system is a widely adopted non-toxic stabilizer package for PVC. researchgate.net The synergy arises from the different roles each metallic soap plays. Zinc stearate is highly effective at providing excellent initial color stability by reacting with labile chlorine atoms more readily than its calcium counterpart. researchgate.netconicet.gov.ar However, this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can catastrophically accelerate PVC degradation, a phenomenon known as "zinc burning". researchgate.netacs.orgresearchgate.net

This is where the synergistic role of the calcium compound becomes critical. Calcium stearate or oleate provides long-term stability by efficiently scavenging the HCl generated, and it reacts with the detrimental zinc chloride to regenerate the active zinc stabilizer and form harmless calcium chloride (CaCl₂). researchgate.netarxiv.org This interaction prevents the catastrophic degradation associated with zinc chloride, extending the processing window and long-term thermal stability of the polymer. conicet.gov.arresearchgate.net

To further boost performance, these Ca/Zn systems are often formulated with additional organic co-stabilizers. nih.govnih.gov Materials such as polyols (e.g., pentaerythritol, sorbitol), antioxidants, and β-diketones (e.g., dibenzoylmethane) are added to the formulation. researchgate.netnih.govnih.govevitachem.com Polyols and β-diketones exhibit a significant synergistic effect with Ca/Zn stabilizers, further improving both initial color and long-term heat stability, allowing for more robust and durable PVC products. researchgate.netnih.govevitachem.com

Interactive Data Table: Synergistic Effects of Co-Stabilizers with Calcium Oleate in PVC

| Co-Stabilizer | Role | Synergistic Outcome with Calcium Oleate |

| Zinc Oleate/Stearate | Primary Stabilizer | Provides excellent initial color stability. The combination prevents "zinc burning" and provides robust long-term heat stability. researchgate.netconicet.gov.ar |

| Polyols (e.g., Pentaerythritol) | Auxiliary Stabilizer | Enhances long-term thermal stability and improves color hold. nih.govevitachem.com |

| β-Diketones | Auxiliary Stabilizer | Improves initial color and overall thermal stability. researchgate.netnih.gov |

| Antioxidants | Auxiliary Stabilizer | Protects against oxidative degradation, contributing to long-term stability. nih.gov |

| Organic Phosphites | Auxiliary Stabilizer | Improves color and processing stability. nih.gov |

Lubrication Science and Tribological Performance

This compound is a classic example of a simple soap thickener used in the manufacture of lubricating greases. appchemical.comgoogle.com The fundamental principle of grease is the immobilization of a liquid lubricant (base oil) within a matrix created by a thickening agent. appchemical.com When calcium oleate is dispersed in a base oil through a process called saponification, its molecules arrange into a fibrous network of crystalline particles or micelles. appchemical.com This three-dimensional structure holds the base oil through surface tension and other physical forces, imparting the characteristic semi-solid consistency to the grease. google.com

Greases formulated with calcium soaps, known as lime greases, are valued for their excellent water resistance and good adhesion. google.com The thickener system provides mechanical stability, ensuring the grease remains in place during operation. Anhydrous calcium greases, which use 12-hydroxystearic acid in conjunction with other fatty acids, exhibit good thermal and shear stability, making them suitable as multipurpose greases for equipment operating at ambient to moderate temperatures.

Under conditions of high load and/or low speed, the lubricating oil film can become too thin to completely separate two moving surfaces, leading to a regime known as boundary lubrication. In this regime, protection against friction and wear is provided by a thin, molecular layer of additives adsorbed onto the surfaces. This compound functions as such an additive.

The mechanism involves the formation of a protective film on the interacting metal surfaces. The polar carboxylate "head" of the calcium oleate molecule adsorbs onto the metal, while the long, non-polar oleate "tail" extends away from the surface. This creates an adsorbed layer that prevents direct metal-to-metal contact between surface asperities. This boundary film possesses a lower shear strength than the underlying metal, meaning it is more easily sheared during sliding, which significantly reduces the coefficient of friction and mitigates wear. Under more severe conditions, frictional heating can induce tribochemical reactions, where the calcium oleate reacts with the metal surface to form a more durable, chemically bonded film that offers enhanced protection.

In the formulation of high-performance overbased calcium sulfonate complex greases, calcium oleate plays a role in a process that influences the final crystalline structure of the calcium carbonate particles that are integral to the thickener system. These greases contain a significant amount of amorphous calcium carbonate stabilized in micelles. During the manufacturing process, this amorphous calcium carbonate is converted into a crystalline form.

Research has shown that when an overbased calcium oleate grease precursor undergoes this conversion, the amorphous calcium carbonate transforms exclusively into the vaterite crystal form of calcium carbonate. Vaterite is a metastable polymorph of calcium carbonate, with calcite being the more stable form. The specific polymorph present in the final grease is critical to its tribological performance. Studies comparing greases containing vaterite with those containing calcite have demonstrated that the more stable calcite form can offer superior friction-reducing and anti-wear properties under boundary lubrication conditions. Therefore, the influence of calcium oleate on the formation of vaterite is a key factor in determining the ultimate performance characteristics of the grease.

Emulsion and Dispersion Technologies

This compound functions as a surfactant, a molecule with both a water-insoluble (hydrophobic) hydrocarbon tail and a water-soluble (hydrophilic) carboxylate head. This amphiphilic nature allows it to act as an effective agent in emulsion and dispersion technologies. As an emulsifier, it facilitates the mixing of two immiscible liquids, such as oil and water. By positioning itself at the oil-water interface, it reduces the interfacial tension, allowing for the formation of a stable dispersion of droplets of one liquid within the other (an emulsion). nih.gov Its properties are particularly suited for creating water-in-oil (w/o) emulsions. nih.gov

In the context of dispersions, which involve solid particles in a liquid medium, calcium oleate acts as a dispersing agent. It helps to stabilize colloidal suspensions by preventing the agglomeration of fine particles. The oleate portion of the molecule adsorbs onto the surface of the particles, while the calcium end interacts with the liquid medium. This creates a steric barrier with its long hydrocarbon chains, preventing the particles from coming into close contact and clumping together. This property is utilized in various applications, from the synthesis of nanoparticles to the formulation of coatings and inks, ensuring uniform and stable dispersions. acs.org

Emulsifying and Stabilizing Properties in Various Formulations

This compound, commonly known as calcium oleate, serves as an effective agent in the stabilization of emulsions, particularly of the water-in-oil (W/O) type. Its role is often highlighted in formulations where it is formed in situ. For instance, it has been speculated that the thermal stability of certain water-in-oil emulsions is enhanced by the in situ formation of a high concentration of calcium oleate. google.com The interaction between an oleic acid adsorbate and calcium-containing compounds can lead to the chemical formation of calcium oleate salt, which then acts at the oil-water interface. researchgate.net

The stabilizing effect of the calcium component in these emulsions is multifaceted. A primary mechanism is the reduction of the size of the dispersed water droplets. conicet.gov.arnih.gov Smaller droplet sizes lead to a more stable emulsion by slowing down coalescence and sedimentation processes. conicet.gov.ar Furthermore, the presence of calcium ions can decrease the attractive forces between these water droplets. conicet.gov.arnih.gov This is partly because an increased electrolyte concentration in the aqueous phase reduces the dielectric constant difference between the oil and water phases, thereby lessening the collision frequency of droplets. conicet.gov.ar

Another key aspect of its stabilizing property is the increased adsorption density of the emulsifier at the oil-water interface. conicet.gov.arnih.gov This leads to a more robust interfacial film, which is crucial for long-term emulsion stability. While some studies have explored the in situ formation of calcium soaps for stabilization, there is also research indicating that under certain conditions, this in situ formation might exert an unstabilizing influence, suggesting that the formulation context is critical. google.com In systems using other primary emulsifiers like polyglycerol polyricinoleate (PGPR), the addition of calcium salts has been shown to significantly enhance the stability of W/O emulsions. conicet.gov.arnih.govbohrium.com

Formation of Water-in-Oil Emulsions and Interfacial Phenomena

The stabilizing effect is more closely linked to this reduction in interfacial tension than to the rheological properties of the interfacial film. conicet.gov.ar Studies on W/O emulsions stabilized with PGPR and containing calcium chloride showed that as the calcium concentration increased, the viscoelastic parameters of the interfacial film, specifically the elastic (E') and viscous (E'') dilational modules, actually decreased. conicet.gov.ar This indicates that a more rigid interfacial film is not the primary reason for the enhanced stability observed. conicet.gov.ar Instead, the higher adsorption density of the emulsifier, manifested by the lower interfacial tension, is the dominant stabilizing factor. conicet.gov.ar

The addition of calcium can also alter the droplet size distribution within the emulsion. conicet.gov.ar For example, in one study, W/O emulsions formulated without added salt exhibited a bimodal droplet size distribution, whereas emulsions with a high concentration of calcium chloride showed a monomodal distribution, alongside a general decrease in droplet diameter. conicet.gov.ar This shift towards smaller, more uniform droplets is a key contributor to the prevention of coalescence and sedimentation. conicet.gov.ar

The table below summarizes research findings on the effect of calcium concentration on interfacial properties in a model W/O emulsion system.

| Calcium Concentration (mg Ca/100g aqueous phase) | Interfacial Tension (mN/m) | Elastic Dilational Modulus (E') (mN/m) | Viscous Dilational Modulus (E'') (mN/m) |

| 0 | 11.0 | 18.0 | 4.5 |

| 250 | 9.4 | 12.0 | 3.5 |

| 500 | 8.8 | 10.0 | 3.0 |

| 1000 | 7.9 | 8.0 | 2.0 |

This table is generated based on data from scientific studies investigating the effect of calcium chloride in the aqueous phase of a water-in-oil emulsion stabilized by 0.5% w/w PGPR. conicet.gov.ar

Environmental Science and Sustainable Engineering Initiatives

Water Treatment and Resource Recovery

The management of concentrated brine solutions, often a byproduct of industrial processes like reverse osmosis (RO), presents a significant environmental concern. However, these brines are also a potential source of valuable minerals. Innovative approaches are being explored to not only mitigate the environmental impact of brine disposal but also to recover these resources in a cost-effective manner.

One promising strategy for resource recovery from industrial brines is the extraction of calcium salts in the form of calcium oleate (B1233923). Research has demonstrated a method to recover calcium from reverse osmosis reject brine by reacting it with oleic acid. researchgate.net This process involves the addition of oleic acid to the brine in a batch reactor under mechanical agitation, leading to the formation of a calcium oleate complex, which presents as a scum. researchgate.net

The procedure involves neutralizing the solution with sodium hydroxide (B78521) and stirring at a high speed to facilitate the reaction and the formation of the calcium oleate scum. researchgate.net This method provides a pathway to selectively extract calcium from the complex mixture of salts present in the brine. The recovered calcium oleate can then be further processed to yield other valuable calcium compounds, such as calcium chloride and calcium sulfate (B86663) (gypsum), which have applications in various industries, including as fertilizers. researchgate.net

This approach is a component of a broader strategy aimed at achieving zero liquid discharge from RO plants, transforming a waste stream into a source of valuable products and reducing the environmental footprint of desalination and other industrial processes that generate concentrated brines. researchgate.net

Green Chemistry Approaches in Detergent Development

The detergent industry is undergoing a significant transformation driven by the principles of green chemistry, which prioritize the use of renewable resources and the design of environmentally benign products. Calcium oleate is at the forefront of this shift, offering a biodegradable and effective alternative to conventional detergent components.

Researchers have successfully developed methods for synthesizing environmentally friendly calcium oleate detergents using vegetable oil as a primary raw material, moving away from petroleum-based feedstocks. The synthesis involves a carbonation process, which is a critical step in producing high-quality overbased nanodetergents. This process involves bubbling carbon dioxide through a reaction mixture containing oleic acid, calcium hydroxide, and calcium oxide.

The effectiveness of the resulting calcium oleate detergent is often measured by its Total Base Number (TBN), which indicates its ability to neutralize acids. Through the optimization of various reaction parameters, a high-alkali calcium oleate solution can be produced. The table below summarizes the optimized conditions for the synthesis of such a detergent.

| Parameter | Optimized Value |

| Molar ratio of total lime to oleic acid | [Value] |

| Molar ratio of Ca(OH)₂ to CaO | [Value] |

| Carbonation temperature | [Value] |

| Amount of methanol (B129727) | [Value] |

| Molar ratio of water to CaO | [Value] |

| Gas flow rate of CO₂ | [Value] |

| Molar ratio of injected CO₂ to total lime | [Value] |

Data derived from research on the synthesis of environmentally friendly calcium oleate detergents.

Under these optimized conditions, it is possible to obtain a high-alkali calcium oleate solution with a TBN of 376 mg of KOH/g and an overbased calcium oleate solution with a TBN of 420 mg of KOH/g. The use of biodegradable raw materials and the development of efficient synthesis routes represent a significant advancement in the formulation of green detergents.

Analytical and Characterization Methodologies for Calcium Oleate Systems

The comprehensive analysis of calcium oleate (B1233923), a metallic soap with diverse industrial applications, necessitates a suite of sophisticated analytical techniques. These methodologies are crucial for elucidating its structural properties, surface characteristics, and behavior in various systems. This article details the primary characterization techniques employed in the study of calcium oleate.

Future Research Directions and Emerging Scientific Frontiers

Development of Advanced Functional Materials Based on Calcium Oleate (B1233923)

The unique molecular structure of calcium oleate, featuring a divalent calcium cation and two long-chain oleate anions, makes it an excellent precursor and building block for a variety of advanced functional materials. Future research is increasingly focused on harnessing these properties to create materials with novel and enhanced functionalities.

One promising avenue of research is the use of calcium oleate as a precursor for the synthesis of nanostructured materials. For instance, it serves as a starting material for the production of calcium carbonate and calcium oxide nanoparticles. nih.gov The thermal decomposition of calcium oleate allows for the controlled synthesis of these nanoparticles with specific sizes and morphologies, which are crucial for their application in catalysis, sensing, and biomedical fields. nih.gov

Furthermore, calcium oleate is being investigated as a key component in the development of high-performance lubricating greases. researchgate.net Overbased calcium oleate complex greases exhibit excellent antiwear and extreme pressure properties, making them suitable for demanding industrial applications. researchgate.net Future work in this area will likely focus on optimizing the composition and structure of these greases to further enhance their performance and environmental friendliness.

Another exciting frontier is the use of calcium oleate in the fabrication of biomaterials. It has been demonstrated as a precursor in the solvothermal synthesis of highly ordered arrays of ultralong hydroxyapatite (B223615) microtubes. nih.gov These structures show great promise for applications in bone tissue engineering and regenerative medicine due to their similarity to the mineral component of bone. nih.gov

| Functional Material | Precursor/Component | Potential Applications |

| Calcium Carbonate Nanoparticles | Calcium Oleate | Catalysis, Coatings, Biomedical |

| Calcium Oxide Nanoparticles | Calcium Oleate | Catalysis, Adsorbents |

| High-Performance Greases | Overbased Calcium Oleate | Industrial Lubrication |

| Hydroxyapatite Microtubes | Calcium Oleate | Bone Tissue Engineering |

Elucidation of Complex Interfacial Mechanisms at the Molecular Level

The amphiphilic nature of the oleate anion, with its hydrophilic carboxylate head and hydrophobic hydrocarbon tail, endows calcium oleate with significant surface activity. Understanding its behavior at interfaces is critical for a wide range of applications, from industrial processes to biological systems. Future research will delve deeper into the molecular-level mechanisms governing these interfacial phenomena.

A key area of investigation is the role of calcium oleate in foam stability and defoaming processes. Studies have shown that calcium oleate can act as a defoamer by interacting with surfactant monolayers at the air-water interface, leading to a decrease in the stability of thin films. nih.gov The precise mechanism involves the incorporation of oleate and calcium ions into the surfactant layers, altering their physicochemical properties. nih.gov Molecular dynamics simulations are emerging as a powerful tool to visualize and quantify these interactions at the molecular scale.

In the field of mineral flotation, the interaction of calcium oleate with mineral surfaces is of paramount importance. It is understood that calcium dioleate forms on the surface of calcium-containing minerals, rendering them hydrophobic and facilitating their separation. researchgate.net Future research will focus on elucidating the precise orientation and packing of oleate molecules on different crystal faces of minerals, which will enable the design of more selective flotation agents.

The table below summarizes key research findings on the interfacial mechanisms of calcium oleate.

| Interfacial System | Observed Phenomenon | Underlying Mechanism |

| Air-Water (Foam) | Defoaming | Incorporation into surfactant monolayers, reducing film stability. nih.gov |

| Mineral-Water | Hydrophobization | Formation of calcium dioleate on the mineral surface. researchgate.net |

Integration of Calcium Oleate in Novel Sustainable Technologies

The shift towards a green and sustainable economy has spurred research into environmentally friendly materials and processes. Calcium oleate, derived from renewable resources like vegetable oils, is well-positioned to play a significant role in this transition.

A major focus of current and future research is the development of biodegradable and environmentally benign detergents and lubricants based on calcium oleate. researchgate.netresearchgate.net Traditional surfactants and lubricants are often derived from petrochemicals and can have a negative impact on the environment. The use of vegetable oil-derived oleic acid for the synthesis of calcium oleate offers a renewable and more sustainable alternative. researchgate.net

Furthermore, the application of calcium oleate in environmentally friendly coatings and waterproofing agents is an active area of research. Its hydrophobic nature makes it an effective water repellent, and its use in formulations for treating porous building materials can enhance their durability and reduce their environmental footprint.

The synthesis of calcium oleate itself is also being optimized to be more sustainable. Research is focused on developing energy-efficient synthesis routes and utilizing waste streams as raw materials, further enhancing its green credentials. The use of vegetable oil instead of mineral oil as a raw material is a key aspect of this research. researchgate.net

Computational Modeling and Simulation for Predictive Design of Calcium Oleate Systems